N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide
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Overview
Description
N-(2-Azabicyclo[221]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a pyrrole ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide typically involves multiple steps, starting with the formation of the bicyclic structure. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the bicyclic structure or the pyrrole ring.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced bicyclic structures, and substituted pyrrole derivatives.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide involves its interaction with specific molecular targets. The bicyclic structure and the pyrrole ring allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: A key structural motif found in inhibitors of rho-associated protein kinase.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: An amine-protected version used in synthetic chemistry.
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide is unique due to the presence of the methylthio group on the pyrrole ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H17N3OS |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)-3-methylsulfanylpyrrole-1-carboxamide |
InChI |
InChI=1S/C12H17N3OS/c1-17-9-2-3-15(7-9)12(16)14-11-5-8-4-10(11)13-6-8/h2-3,7-8,10-11,13H,4-6H2,1H3,(H,14,16) |
InChI Key |
ZIXWJCQYBZPATG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN(C=C1)C(=O)NC2CC3CC2NC3 |
Origin of Product |
United States |
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